Ethyl bis(phenylsulfonyl)acetate

Description

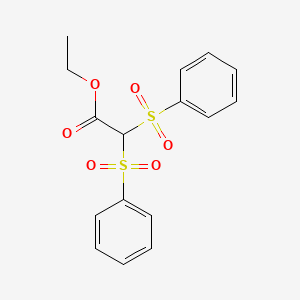

Structure

3D Structure

Properties

CAS No. |

39837-32-6 |

|---|---|

Molecular Formula |

C16H16O6S2 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

ethyl 2,2-bis(benzenesulfonyl)acetate |

InChI |

InChI=1S/C16H16O6S2/c1-2-22-15(17)16(23(18,19)13-9-5-3-6-10-13)24(20,21)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |

InChI Key |

ZOXRJTYSJNCJFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Bis Phenylsulfonyl Acetate

Classical Preparations of Ethyl bis(phenylsulfonyl)acetate

One of the earliest documented syntheses of this compound involves the reaction of ethyl S-phenylthioglycolate with N-bromosuccinimide. dss.go.th In this procedure, a mixture of ethyl S-phenylthioglycolate, N-bromosuccinimide, and a small quantity of benzoyl peroxide in dry carbon tetrachloride is refluxed while being irradiated with a sun lamp. dss.go.th Following the reaction, the mixture is cooled and filtered, and the solvent is removed under reduced pressure to yield the product. dss.go.th

Another established method involves the oxidation of the corresponding thioether. For instance, (Z)-1,2-bis(phenylsulfonyl)ethylene is prepared by the oxidation of the related thioether, which in turn can be synthesized from (Z)-1,2-dichloroethylene or 1,1-dichloroethylene. researchgate.net

The synthesis of this compound and related bis(phenylsulfonyl) compounds often proceeds through the formation of a sulfone from a thioether precursor. This transformation is typically achieved via a two-step oxidation process. The initial step involves the oxidation of the thioether to a sulfoxide (B87167), which is then further oxidized to the sulfone.

In the case of the synthesis starting from ethyl S-phenylthioglycolate and N-bromosuccinimide, the reaction is initiated by a radical initiator (benzoyl peroxide) and light, suggesting a radical mechanism. dss.go.th The N-bromosuccinimide serves as a source of bromine radicals, which likely facilitate the substitution and subsequent rearrangement and oxidation reactions to form the bis(phenylsulfonyl) compound.

For syntheses involving the oxidation of a thioether with an oxidizing agent like hydrogen peroxide, the mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. This leads to the formation of a sulfoxide intermediate. A subsequent oxidation of the sulfoxide yields the final sulfone.

Optimization of the classical syntheses has been a focus of research to enhance yields and improve reaction conditions. For example, in the synthesis of 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616), a related compound, the reaction temperature and time are critical parameters. The oxidation of 2,3-bis(phenylsulfinyl)-1,3-butadiene with hydrogen peroxide in glacial acetic acid is maintained at 90°C for 5 hours to achieve a good yield. orgsyn.org

The following interactive data table summarizes the optimization of the synthesis of 2,3-bis(phenylsulfonyl)-1,3-butadiene, which provides insights applicable to related bis(phenylsulfonyl) compounds.

| Reactant | Oxidizing Agent | Solvent | Reaction Temperature | Reaction Time | Purification Method | Yield |

| 2,3-bis(phenylsulfinyl)-1,3-butadiene | 30-35% Hydrogen peroxide | Glacial acetic acid | 90°C | 5 hours | Precipitation with water, washing with water, methanol (B129727), and ether, followed by recrystallization from dichloromethane (B109758)/hexane | 61% |

Modern and Alternative Synthetic Approaches to this compound

Modern synthetic chemistry has introduced more refined reagent systems for the synthesis of sulfonylated compounds. A notable example is the development of ethyl (benzothiazol-2-ylsulfonyl)acetate, which serves as a reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes through a modified Julia olefination. organic-chemistry.orgrsc.org This reagent is synthesized from 2-mercaptobenzothiazole (B37678) and ethyl chloroacetate (B1199739), followed by oxidation. organic-chemistry.org While not a direct synthesis of this compound, the methodology highlights the use of advanced sulfonyl-containing reagents for carbon-carbon bond formation under mild conditions. organic-chemistry.org Optimal conditions for these reactions often involve the use of a base like DBU in a solvent such as dichloromethane at room temperature. organic-chemistry.orgrsc.org

Catalytic methods represent a significant advancement in the synthesis of organic compounds, including those containing sulfonyl groups. While specific catalytic protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader context of modern organic synthesis points towards the use of transition metal catalysts for C-S bond formation. These methods offer advantages in terms of efficiency and sustainability over classical stoichiometric reactions.

For instance, the synthesis of related vinyl sulfones can be achieved through reactions catalyzed by palladium. researchgate.net The reaction of (Z)-1,2-bis(phenylsulfonyl)ethylene with silicon hydrides in the presence of a palladium catalyst is one such example, although it may not be as clean as reactions with tin hydrides. researchgate.net

The development of binuclear platinum(II) complexes linked by a bis(phenylsulfonyl)pentiptycene (BPSP) showcases the integration of bis(phenylsulfonyl) moieties into complex molecular architectures, which may be constructed using catalytic methods. acs.orgacs.orgacs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on minimizing the environmental impact of the chemical process. The traditional synthetic route, while effective, presents several areas for improvement from a green chemistry perspective.

Key considerations include:

Solvent Selection: Solvents like Dimethylformamide (DMF) are commonly used in such alkylation reactions due to their ability to dissolve a wide range of reactants and facilitate the reaction. However, DMF is classified as a substance of very high concern (SVHC) due to its reproductive toxicity. Green chemistry principles encourage the exploration of safer, more environmentally benign alternative solvents.

Reagent Selection: The use of strong and hazardous bases like sodium hydride (NaH) poses safety risks as it is highly flammable and reacts violently with water. Investigating the use of milder bases, such as potassium carbonate, could lead to a safer process.

Waste Reduction: The synthesis generates waste streams, including the salts formed from the base and the leaving group of the electrophile (e.g., sodium chloride or potassium bromide). Proper waste management and the potential for recycling solvents are important considerations.

The following table summarizes a green chemistry analysis of the likely synthetic route:

| Green Chemistry Principle | Application to the Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize by-product formation. |

| Atom Economy | The atom economy is inherently limited by the use of a base and the generation of a salt by-product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like NaH with safer alternatives. Substituting toxic solvents like DMF with greener options. |

| Safer Solvents and Auxiliaries | Exploring the use of solvents derived from renewable resources or those with better environmental, health, and safety profiles. |

| Energy Efficiency | Conducting the reaction at or near ambient temperature to reduce energy consumption. |

| Catalysis | Investigating the potential for catalytic methods to replace stoichiometric reagents, which could improve atom economy and reduce waste. |

Further research is needed to develop a more sustainable synthesis of this compound that aligns more closely with the principles of green chemistry.

Scalable Synthetic Protocols for this compound

The development of a scalable synthetic protocol for this compound is essential for its potential industrial applications. The feasibility of scaling up the synthesis depends on several factors related to the two-step process.

For the synthesis of the precursor, bis(phenylsulfonyl)methane (B177063), established methods can likely be adapted for larger-scale production. The availability and cost of the starting materials are critical economic considerations for industrial-scale synthesis.

The subsequent C-alkylation step presents several challenges for scaling up:

Heat Management: The deprotonation of bis(phenylsulfonyl)methane with a strong base like sodium hydride can be highly exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions and ensure safety.

Reagent Handling: The handling of large quantities of pyrophoric reagents like NaH requires specialized equipment and stringent safety protocols.

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction and extracting the product, needs to be optimized for large-scale operations to minimize solvent usage and facilitate product isolation. Purification methods such as recrystallization or column chromatography may need to be adapted for industrial production.

The table below outlines key parameters for developing a scalable protocol:

| Parameter | Considerations for Scalability |

| Reactor Design | Must allow for efficient mixing, temperature control, and safe handling of reagents. |

| Process Safety | A thorough risk assessment is required, especially concerning the use of flammable and reactive reagents. |

| Cost-Effectiveness | The cost of raw materials, energy consumption, and waste disposal must be minimized. |

| Throughput | The protocol should be optimized to maximize the amount of product produced per unit of time. |

| Product Purity | The process must consistently deliver a product that meets the required purity specifications. |

Reactivity Profiles and Mechanistic Investigations of Ethyl Bis Phenylsulfonyl Acetate

Acidity and Carbanion Chemistry of Ethyl bis(phenylsulfonyl)acetate

The chemistry of this compound is dominated by the acidic nature of the α-proton, which is flanked by two powerfully electron-withdrawing phenylsulfonyl groups and an ethoxycarbonyl group. This structural arrangement significantly enhances the stability of the conjugate base, the α-carbanion.

Generation and Stabilization of the α-Carbanion

The generation of the α-carbanion from this compound is readily achieved by deprotonation with a suitable base. The acidity of the α-proton is substantial due to the cumulative inductive and resonance effects of the two sulfonyl groups and the ester moiety. The negative charge on the resulting carbanion is effectively delocalized onto the adjacent sulfonyl and carbonyl oxygen atoms.

This delocalization is the primary factor contributing to the stability of the carbanion. Quantum chemical calculations and experimental data from related bis(sulfonyl)methanes suggest that the negative charge is distributed across the C-S-O and C-C=O systems, leading to a planar or near-planar sp²-hybridized carbanionic center. This extensive charge dispersal minimizes electron-electron repulsion and results in a relatively stable and "soft" nucleophile.

Influence of Counterions on Carbanion Reactivity

The nature of the counterion, introduced during the deprotonation step, can significantly influence the subsequent reactivity of the this compound carbanion. While specific studies on this exact compound are scarce, general principles of carbanion chemistry suggest that the choice of metal cation (e.g., Li⁺, Na⁺, K⁺) and the solvent system will dictate the degree of ion pairing.

In non-polar, aprotic solvents, tight ion pairs are likely to form, where the metal cation is closely associated with the carbanion. This association can modulate the nucleophilicity of the carbanion, potentially hindering its reactivity due to steric blocking and reduced charge availability. Conversely, in more polar, coordinating solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), solvent molecules can solvate the cation, leading to the formation of solvent-separated ion pairs or even free ions. These "naked" carbanions are generally more reactive nucleophiles. The use of crown ethers can also promote the formation of more reactive, dissociated carbanions by sequestering the metal cation.

Spectroscopic Characterization of Carbanionic Intermediates

The generation of the carbanion of this compound can be monitored using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show the disappearance of the signal corresponding to the acidic α-proton upon deprotonation. The chemical shifts of the protons on the phenyl rings and the ethyl group would also be expected to change due to the altered electronic environment. ¹³C NMR spectroscopy would reveal a significant upfield or downfield shift for the α-carbon upon carbanion formation, providing insight into the change in hybridization and electron density at this center.

Infrared (IR) Spectroscopy: The formation of the carbanion would lead to characteristic changes in the IR spectrum. The stretching frequencies of the S=O bonds of the sulfonyl groups and the C=O bond of the ester group would be expected to shift to lower wavenumbers. This shift is a direct consequence of the delocalization of the negative charge into these functional groups, which weakens the respective double bonds.

Nucleophilic Reactivity of this compound

The stabilized carbanion derived from this compound is a versatile nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions

The carbanion of this compound is expected to readily undergo alkylation reactions with a range of electrophiles, such as alkyl halides and sulfonates. These reactions provide a straightforward method for the introduction of alkyl substituents at the α-position.

Table 1: Hypothetical Alkylation Reactions of this compound

| Electrophile | Base/Solvent | Product |

|---|---|---|

| Methyl iodide | NaH / THF | Ethyl 2,2-bis(phenylsulfonyl)propanoate |

| Benzyl bromide | K₂CO₃ / DMF | Ethyl 2,2-bis(phenylsulfonyl)-3-phenylpropanoate |

This table presents hypothetical reactions based on the known reactivity of related compounds.

The efficiency of these alkylation reactions can be influenced by factors such as the nature of the leaving group on the electrophile, the reaction temperature, and the presence of steric hindrance around the reacting centers.

Acylation Reactions

Acylation of the this compound carbanion with acylating agents like acid chlorides or anhydrides would provide access to β-keto esters bearing two sulfonyl groups. These products are valuable synthetic intermediates.

Table 2: Hypothetical Acylation Reactions of this compound

| Acylating Agent | Base/Solvent | Product |

|---|---|---|

| Acetyl chloride | NaH / THF | Ethyl 2,2-bis(phenylsulfonyl)-3-oxobutanoate |

| Benzoyl chloride | n-BuLi / THF | Ethyl 2,2-bis(phenylsulfonyl)-3-oxo-3-phenylpropanoate |

This table presents hypothetical reactions based on the known reactivity of related compounds.

The resulting acylated products possess multiple functional groups and offer numerous possibilities for further synthetic transformations. The phenylsulfonyl groups can often be removed under reductive conditions, providing a route to a variety of other compound classes.

Michael Addition Reactions

This compound, and the related compound bis(phenylsulfonyl)methane (B177063), are effective nucleophiles in Michael addition reactions. wikipedia.orgnih.gov This reactivity stems from the electron-withdrawing nature of the two phenylsulfonyl groups, which increases the acidity of the adjacent methylene (B1212753) protons. wikipedia.org Deprotonation by a base generates a stabilized carbanion that can readily attack Michael acceptors. wikipedia.orgmasterorganicchemistry.com

The general mechanism for the Michael reaction involves three main steps:

Deprotonation of the donor (e.g., this compound) to form a stabilized enolate or carbanion. masterorganicchemistry.com

Conjugate addition of this nucleophile to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com

Protonation of the resulting enolate to yield the final Michael adduct. masterorganicchemistry.comyoutube.com

A variety of Michael acceptors can be used in these reactions, including α,β-unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds. nih.govlibretexts.org For instance, the reaction of bis(phenylsulfonyl)methane with α,β-unsaturated aldehydes can be catalyzed by chiral secondary amines, leading to the formation of Michael adducts in high yields and enantioselectivities. nih.gov

Condensation Reactions

This compound and similar active methylene compounds are key substrates in Knoevenagel condensation reactions. thermofisher.comnih.gov This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically in the presence of a weak base, to form α,β-unsaturated products. thermofisher.com

Key features of the Knoevenagel condensation include:

Aldehydes are generally more reactive than ketones. thermofisher.com

The active methylene compound typically possesses two electron-withdrawing groups. thermofisher.com

The reaction is often facilitated by the removal of water, which shifts the equilibrium towards the product. thermofisher.com

For example, the condensation of aromatic aldehydes with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) can be catalyzed by Brønsted-acidic ionic liquids in water, yielding the corresponding α,β-unsaturated compounds efficiently. researchgate.net Similarly, a task-specific ionic liquid has been shown to catalyze the Knoevenagel condensation of various aromatic aldehydes with ethyl cyanoacetate or malononitrile under solvent-free conditions, producing only the E-isomers in good yields. researchgate.net

The Claisen condensation is another important reaction type where ester enolates react with a second ester molecule. openstax.org While the primary example involves the self-condensation of esters like ethyl acetate (B1210297) to form a β-keto ester, the principles of enolate formation and nucleophilic acyl substitution are relevant to the reactivity of esters like this compound. openstax.org

Electrophilic Reactivity of this compound

While the primary reactivity of this compound is as a nucleophile due to its acidic methylene protons, its derivatives can exhibit electrophilic character. For example, related α,β-unsaturated sulfonyl systems can act as Michael acceptors. nih.gov The reactivity of these systems can be influenced by their structure, with cyclic bis-sulfonyl compounds showing different reactivity profiles compared to their acyclic counterparts. nih.gov

Radical Reactions Involving this compound

Information regarding radical reactions specifically involving this compound is limited in the provided search results. However, studies on related molecules provide some insight. For instance, the reaction of phenyl radicals with ethyl acetate has been investigated, revealing a negative temperature dependency for the reaction rate. nih.gov Another study describes the direct alkenylation of C(sp3)–H bonds using benzophenone (B1666685) and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation, which proceeds via a radical mechanism. researchgate.net These examples suggest that the phenylsulfonyl and ethyl acetate moieties could potentially participate in radical transformations under specific conditions.

Rearrangement Reactions Facilitated by this compound Scaffolds

Derivatives of this compound, particularly those containing a sulfinyl group (a single oxidized sulfur), can undergo various rearrangement reactions. For example, α-phenylsulfinylacrylate derivatives can undergo three distinct types of rearrangements depending on the reaction conditions:

Vinylogous-type Pummerer rearrangement: Occurs under acidic conditions to yield γ-hydroxylated or γ-acetoxylated phenylthio-derivatives. rsc.org

Sequential prototropic shift and allylic sulfoxide-sulfenate rearrangement: Takes place under basic conditions to produce sulfur-free γ-hydroxy or -acetoxy acrylates. rsc.org

Additive-type Pummerer reaction: Is induced by highly nucleophilic agents, leading to α,β-difunctionalized α-phenylthio-ester derivatives. rsc.org

These rearrangements highlight the versatility of the sulfonyl and related functional groups in facilitating complex molecular transformations.

Theoretical and Computational Mechanistic Studies of this compound Transformations

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms and energetics of chemical reactions. While specific DFT studies on this compound were not found, research on related systems demonstrates the utility of this approach.

For example, relativistic DFT calculations have been employed to understand the electronic structures and properties of uranium(IV) metallocene complexes, providing insights into how auxiliary ligands influence their reactivity. acs.org In another study, DFT was used to investigate the mechanism of a cobalamin-dependent enzyme, revealing a nucleophilic attack mechanism involving the formation of an organometallic intermediate. acs.org

Furthermore, DFT and ab initio calculations have been used to study the kinetics of the reaction between phenyl radicals and ethyl acetate, complementing experimental findings. nih.gov Time-dependent DFT (TD-DFT) has also been utilized to analyze the electronic transitions in a binuclear platinum(II) complex containing a bis(phenylsulfonyl)pentiptycene linker, helping to explain its luminescent properties. acs.org These examples underscore the potential of DFT to elucidate the detailed reaction pathways and electronic behavior of molecules like this compound.

Interactive Data Table of Research Findings

| Reaction Type | Reactants | Catalyst/Conditions | Key Findings | Citation |

| Michael Addition | Bis(phenylsulfonyl)methane, α,β-unsaturated aldehydes | Chiral secondary amine | High yields and excellent enantioselectivities of Michael adducts. | nih.gov |

| Knoevenagel Condensation | Aromatic aldehydes, Ethyl cyanoacetate/Malononitrile | Brønsted-acidic ionic liquids in water | Efficient reaction with high yields. Catalyst is recyclable. | researchgate.net |

| Knoevenagel Condensation | Aromatic aldehydes, Ethyl cyanoacetate/Malononitrile | Task-specific ionic liquid, solvent-free | Good yields, formation of only E-isomers. | researchgate.net |

| Radical Reaction | Phenyl radicals, Ethyl acetate | Gas phase, 258-358 K | Negative temperature dependency of the reaction rate. | nih.gov |

| Radical Alkenylation | C(sp3)–H bonds, 1,2-Bis(phenylsulfonyl)ethylene | Benzophenone, photo-irradiation | Metal-free, chemoselective substitution of C(sp3)–H bonds. | researchgate.net |

| Pummerer Rearrangement | α-Phenylsulfinylacrylate derivatives | Acidic (e.g., dilute H₂SO₄) | Vinylogous-type rearrangement to γ-hydroxylated/acetoxylated products. | rsc.org |

| Allylic Rearrangement | α-Phenylsulfinylacrylate derivatives | Basic (e.g., pyridine/water) | Prototropic shift and allylic rearrangement to sulfur-free products. | rsc.org |

Transition State Analysis and Energy Landscapes

Information regarding the transition state analysis and energy landscapes for reactions involving this compound is not available in published scientific literature. Computational and experimental studies providing data on activation energies, transition state geometries, and reaction coordinates for this specific compound have not been reported.

Due to the absence of research data in this specific area, a detailed discussion and the creation of data tables as requested are not possible.

Synthetic Utility of Ethyl Bis Phenylsulfonyl Acetate in Organic Transformations

Ethyl bis(phenylsulfonyl)acetate as a Versatile Synthon

The phenylsulfonyl group is a powerful activating group in organic synthesis. clockss.org It not only enhances the reactivity of adjacent functionalities but also provides a handle for subsequent transformations, as it can be reductively or oxidatively removed. clockss.org The presence of two such groups in this compound significantly increases the acidity of the α-proton, facilitating the formation of a stable carbanion. This carbanion is a potent nucleophile, readily participating in a range of carbon-carbon bond-forming reactions. clockss.orgillinois.edu

Applications in C-C Bond Forming Reactions

The activated methylene (B1212753) group in this compound makes it an excellent substrate for various C-C bond-forming reactions. The resulting carbanion, generated by treatment with a suitable base, can react with a wide array of electrophiles. These reactions are fundamental in the construction of more complex molecular architectures.

One of the key applications of related bis(phenylsulfonyl) compounds is in Michael additions. For instance, (Z)- and (E)-1,2-bis(phenylsulfonyl)ethylene act as potent Michael acceptors, reacting with nucleophiles with the subsequent substitution of a phenylsulfonyl group. chemicalbook.com This reactivity highlights the ability of the phenylsulfonyl group to facilitate the formation of new carbon-carbon bonds.

Furthermore, the phenylsulfonyl moiety is known to stabilize adjacent carbanions, which are instrumental in carbon-carbon bond-forming reactions. clockss.org This stabilizing effect is crucial for achieving high yields and selectivity in various synthetic transformations. The development of transition metal-catalyzed reactions has provided milder and more selective conditions for C-C bond formation, often relying on specific activating groups like the phenylsulfonyl group to ensure efficiency. illinois.edu

Stereoselective Transformations Utilizing this compound

The steric bulk and electronic properties of the phenylsulfonyl groups in this compound and related compounds can be exploited to control the stereochemical outcome of reactions.

The bulky nature of the phenylsulfonyl group has proven useful in achieving acyclic stereocontrol. clockss.org In the context of palladium-catalyzed reactions, the diastereoselective arylation of bis-lactim ethers has been a successful strategy for synthesizing enantioenriched arylglycine derivatives. rsc.org The choice of ligand in these reactions is critical, with customized phosphine (B1218219) ligands leading to high diastereoselectivity. rsc.org This approach underscores the potential for achieving high levels of stereocontrol in reactions involving sulfonyl-activated compounds.

The development of catalytic, enantioselective reactions represents a significant advancement in organic synthesis. In this arena, "rigidified" vinylidene bis(sulfone) reagents have been shown to be effective Michael acceptors in the presence of suitable catalysts, leading to the formation of enantioenriched products. nih.govacs.org For example, the enantioselective addition of hydantoin (B18101) surrogates to these acceptors has been achieved with high enantiomeric excess (ee). nih.govacs.org These adducts can be further transformed into valuable enantioenriched 5,5-disubstituted hydantoins. nih.gov

Kinetic resolution, another powerful tool for obtaining enantiomerically pure compounds, has been successfully applied in various contexts. mdpi.com While not directly involving this compound, these methodologies highlight the broader strategies available for achieving enantioselectivity in organic reactions.

Applications in the Synthesis of Carbocyclic Systems

This compound and its derivatives are valuable precursors for the construction of carbocyclic rings. A notable application is in annulation reactions for the synthesis of bicyclic ketones. For instance, a Dieckmann-type condensation of a sulfonylester, derived from a cyclohexanone (B45756) derivative, followed by desulfonylation, affords octahydronaphthalene-2-one in good yield. This methodology has also been successfully applied to the synthesis of benzocyclooctanone derivatives.

Furthermore, 1,2-bis(phenylsulfonyl)ethylene serves as a synthetic equivalent of acetylene (B1199291) in Diels-Alder cycloadditions, providing a pathway to various carbocyclic frameworks. researchgate.netacs.org The resulting cycloadducts can be further manipulated, for example, through desulfonylation, to yield the formal adducts of acetylene. researchgate.net

Applications in the Synthesis of Heterocyclic Systems

The versatility of this compound extends to the synthesis of a wide range of heterocyclic compounds. The phenylsulfonyl group can act as a temporary control element, guiding the regioselectivity of cycloaddition reactions. clockss.org

For example, 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) reacts with diazoalkanes to produce 3H-pyrazoles, which can then lose nitrogen to form phenylsulfonyl-substituted 1,3-butadienes. clockss.org These dienes are valuable intermediates for further synthetic transformations. Phosphine-catalyzed [3+2] cycloaddition reactions of azomethine imines with diphenylsulfonyl alkenes have also been developed to synthesize dinitrogen-fused bi- or tricyclic heterocyclic compounds in high yields. researchgate.net A key advantage of this method is the ability to conveniently remove or transform the two phenylsulfonyl groups on the resulting heterocyclic products. researchgate.net

The synthesis of bis-heterocyclic systems, which often exhibit interesting pharmacological properties, has also been a focus of research. researchgate.net While not always directly employing this compound, the strategies used, such as the reaction of bis-aldehydes with other reagents, demonstrate the importance of bifunctional building blocks in constructing complex heterocyclic architectures. researchgate.net For instance, the reaction of a thiosemicarbazone derivative with ethyl chloroacetate (B1199739) can lead to the formation of thiazolone derivatives, a class of sulfur-containing heterocycles. mdpi.com

Utility in Total Synthesis of Complex Natural Products

An extensive search of chemical databases and peer-reviewed journals did not yield specific examples of the application of this compound in the total synthesis of complex natural products. While related sulfone-based reagents, particularly those employed in the Julia-Kocienski olefination, are well-documented in the synthesis of natural products, the direct use of this compound for this purpose appears to be either unpublished or not a mainstream strategy. wikipedia.orgresearchgate.netnih.gov The Julia-Kocienski olefination typically involves the reaction of a heteroaryl sulfone with an aldehyde or ketone to form an alkene, a critical transformation in the construction of many natural product backbones. wikipedia.orgalfa-chemistry.comnih.gov For instance, derivatives of phenyltetrazole sulfones and benzothiazolyl sulfones are commonly employed in these reactions. nih.govalfa-chemistry.com However, specific instances of employing the carbanion derived from this compound in a key step of a complex natural product synthesis are not readily found in the available literature.

The lack of documented applications may be attributed to several factors. The steric bulk of the two phenylsulfonyl groups might hinder its reactivity with complex substrates. Furthermore, the presence of two acidic protons could potentially lead to side reactions or difficulties in controlling regioselectivity in intricate synthetic sequences. Chemists may favor other, more established reagents for similar transformations that offer better yields, stereoselectivity, or functional group tolerance in the context of complex molecule synthesis.

Functional Group Interconversions Mediated by this compound

The primary role of this compound in functional group interconversions is centered on its use as a precursor to a stabilized carbanion, which can then participate in olefination reactions. This transformation effectively converts a carbonyl group (an aldehyde or ketone) into an alkene, a fundamental functional group interconversion in organic synthesis.

The reaction is a variation of the Julia olefination. The general process involves the deprotonation of this compound with a suitable base to form a resonance-stabilized carbanion. This carbanion then adds to an aldehyde or ketone, forming a β-hydroxy bis-sulfone intermediate. Subsequent elimination of the two phenylsulfonyl groups and the hydroxyl group leads to the formation of an α,β-unsaturated ester.

A related reagent, ethyl (benzothiazol-2-ylsulfonyl)acetate, has been shown to be effective in the modified Julia olefination for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. organic-chemistry.org This suggests that this compound could potentially undergo similar transformations. The reaction with an aldehyde would proceed as follows:

Deprotonation: Treatment of this compound with a strong base generates the corresponding enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde to form a β-alkoxy bis-sulfone adduct.

Elimination: This adduct then undergoes an elimination reaction to yield the α,β-unsaturated ester and sulfinate byproducts.

Below is a data table summarizing the potential olefination reaction of this compound with a generic aldehyde.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | Ethyl (E/Z)-alkenoate | Olefination |

Despite the theoretical potential for this transformation, detailed research findings and specific examples with substrate scope and yields for this compound itself are not extensively reported in the mainstream chemical literature. The focus has largely been on derivatives where one of the phenylsulfonyl groups is replaced by a more reactive leaving group, such as a benzothiazolyl or tetrazolyl moiety, to facilitate the elimination step under milder conditions. nih.govalfa-chemistry.com

Derivatives and Analogues of Ethyl Bis Phenylsulfonyl Acetate

Synthesis of Structurally Modified Ethyl bis(phenylsulfonyl)acetate Analogues

The modular nature of this compound allows for systematic modifications at three key positions: the ester moiety, the phenylsulfonyl groups, and the central α-carbon. These alterations give rise to a diverse family of analogues with tailored electronic and steric properties.

Variations of the Ester Moiety

The ethyl ester group of this compound can be readily exchanged for other alkyl or aryl groups through transesterification. This process typically involves reacting the parent ester with an excess of the desired alcohol in the presence of an acid or base catalyst. For instance, the synthesis of mthis compound can be achieved by heating this compound in methanol (B129727) with a catalytic amount of a suitable acid. Similarly, tert-butyl bis(phenylsulfonyl)acetate can be prepared using tert-butanol. The choice of the ester group can influence the compound's solubility and its susceptibility to hydrolysis.

| Ester Analogue | Starting Material | Reagent | Typical Condition |

| Mthis compound | This compound | Methanol | Acid or base catalysis, heat |

| tert-Butyl bis(phenylsulfonyl)acetate | This compound | tert-Butanol | Acid or base catalysis, heat |

| Menthyl phenylsulfonyl acetate (B1210297) | Methyl phenylsulfonyl acetate | (-)-Menthol | Solid-liquid PTC, K₂CO₃, NBu₄HSO₄, 100°C |

This table presents plausible synthetic routes based on general chemical principles; specific experimental data for the direct transesterification of this compound was not found in the search results. A related transesterification of methyl phenylsulfonyl acetate to menthyl phenylsulfonyl acetate has been reported.

Modifications of the Sulfonyl Groups (e.g., para-substituted phenylsulfonyl groups)

Introducing substituents onto the phenyl rings of the sulfonyl groups provides a powerful means to modulate the electronic properties of the entire molecule. The synthesis of such analogues typically starts from the corresponding substituted thiophenols. For example, the synthesis of ethyl bis(p-tolylsulfonyl)acetate would begin with p-thiocresol, which is first converted to sodium p-toluenesulfinate. Subsequent reaction with ethyl chloroacetate (B1199739) would yield ethyl p-tolylsulfonylacetate, which can then be further reacted to introduce the second p-tolylsulfonyl group. Similarly, starting with 4-chlorothiophenol (B41493) would lead to the synthesis of ethyl bis(p-chlorophenylsulfonyl)acetate. The electron-donating or electron-withdrawing nature of the para-substituent significantly impacts the acidity of the α-proton and the reactivity of the molecule in various transformations.

| Substituted Analogue | Key Starting Material | General Synthetic Approach |

| Ethyl bis(p-tolylsulfonyl)acetate | p-Thiocresol | Formation of the corresponding sulfinate followed by reaction with an appropriate acetate derivative. |

| Ethyl bis(p-chlorophenylsulfonyl)acetate | 4-Chlorothiophenol | Formation of the corresponding sulfinate followed by reaction with an appropriate acetate derivative. |

This table outlines a general synthetic strategy. Specific, detailed experimental procedures for the synthesis of these particular bis(arylsulfonyl)acetates were not explicitly found in the search results.

Synthesis of α-Substituted Derivatives of this compound

The methylene (B1212753) protons situated between the two electron-withdrawing phenylsulfonyl groups are acidic and can be readily removed by a suitable base to generate a stabilized carbanion. This carbanion serves as a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably alkylation. The reaction of this compound with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride or potassium carbonate, leads to the formation of the corresponding α-alkylated derivative. This methodology allows for the introduction of a wide range of substituents at the central carbon, further diversifying the structural landscape of this class of compounds.

Comparative Reactivity Studies of this compound Derivatives

The structural modifications detailed above have a profound impact on the reactivity of the resulting analogues. Comparative studies, particularly in the context of Michael additions, offer valuable insights into these effects. This compound and its derivatives are excellent Michael acceptors due to the strong electron-withdrawing nature of the two sulfonyl groups, which polarizes the carbon-carbon double bond in α,β-unsaturated systems derived from them.

For instance, the reactivity of bis(sulfonyl)ethylenes in Michael additions has been shown to be influenced by substitution on the phenyl ring. Analogues with electron-withdrawing groups, such as a p-chlorophenyl group, exhibit enhanced reactivity towards nucleophilic attack compared to the unsubstituted parent compound. orgsyn.org This is attributed to the increased electrophilicity of the β-carbon in the Michael acceptor.

Structure-Reactivity Relationships in the this compound Family

The chemical behavior of the this compound family is intrinsically linked to its molecular structure. The following key relationships have been established:

Acidity of the α-Proton: The acidity of the methylene protons is a direct consequence of the ability of the two adjacent sulfonyl groups to stabilize the resulting carbanion through resonance and inductive effects. Introducing electron-withdrawing substituents on the phenyl rings (e.g., p-chloro) further increases this acidity, making the proton easier to abstract. Conversely, electron-donating groups (e.g., p-methyl) would be expected to decrease the acidity.

Nucleophilicity of the α-Carbanion: The nucleophilicity of the carbanion formed upon deprotonation is inversely related to its stability. A more stabilized carbanion is less reactive as a nucleophile. Therefore, analogues with electron-withdrawing substituents on the phenyl rings will form more stable, but less nucleophilic, carbanions.

Electrophilicity in Michael Additions: In reactions where derivatives of this compound act as Michael acceptors (e.g., after conversion to an α,β-unsaturated system), the electrophilicity of the β-carbon is enhanced by electron-withdrawing groups on the phenylsulfonyl moieties. This leads to faster reaction rates in Michael additions. orgsyn.org

Advanced Research Directions and Emerging Applications

Catalytic Strategies Utilizing Ethyl bis(phenylsulfonyl)acetate

The reactivity of this compound has been harnessed in both organocatalytic and metal-catalyzed reactions, opening new avenues for the synthesis of complex molecules.

Organocatalysis in Reactions Involving this compound

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. greyhoundchrom.com In this context, derivatives of this compound, such as 1,1-bis(phenylsulfonyl)ethylene, have been employed in organocatalytic reactions. For instance, the enantioselective addition of oxazolones to 1,1-bis(phenylsulfonyl)ethylene, catalyzed by chiral bases or thioureas, provides a straightforward and highly efficient method for synthesizing quaternary α-alkyl-α-amino acids. nih.gov This reaction proceeds with excellent yields and enantioselectivities, highlighting the utility of this approach for creating stereochemically complex amino acid derivatives. nih.gov

The development of novel organocatalysts continues to expand the scope of reactions involving sulfonyl-activated compounds. beilstein-journals.org For example, dipeptide-derived phosphines have been shown to promote enantioselective [3+2] cycloadditions, and chiral phosphoric acids can catalyze asymmetric intermolecular formal (3+2) cycloadditions. beilstein-journals.org These advancements underscore the potential for developing new catalytic systems that can utilize substrates like this compound for the asymmetric synthesis of diverse molecular architectures. researchgate.netthieme-connect.deresearchgate.net

Table 1: Organocatalytic Reactions Involving Phenylsulfonyl Compounds

| Catalyst Type | Reactant | Product | Key Features |

|---|---|---|---|

| Chiral Thioureas/Bases | 1,1-bis(phenylsulfonyl)ethylene and oxazolones | Quaternary α-alkyl-α-amino acids | High enantioselectivity, operational simplicity. nih.gov |

| Dipeptide-derived Phosphines | Allenes and acrylates/acrylamides | Cycloaddition products | Enantioselective [3+2] cycloadditions. greyhoundchrom.com |

Metal-Catalyzed Reactions with this compound

Transition metal catalysis offers a complementary approach to organocatalysis for functionalizing molecules like this compound. While the strong chelating ability of some sulfonyl-containing compounds can sometimes inhibit catalysis, appropriate strategies can overcome this limitation. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Although direct cross-coupling with this compound can be challenging, related phenylsulfonyl compounds have been successfully employed in such transformations. For instance, the functionalization of 1,10-phenanthrolines through transition-metal-catalyzed cross-coupling reactions is a widely used method. researchgate.net

Furthermore, the development of novel metal complexes incorporating sulfonyl-containing ligands is an active area of research. These complexes can exhibit unique catalytic properties and have applications in various fields, including materials science.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batchwise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govbeilstein-journals.org These benefits are particularly relevant for reactions involving potentially hazardous reagents or intermediates.

The synthesis of compounds like ethyl diazoacetate, a versatile but explosive reagent, has been successfully and safely achieved using microreactor technology. beilstein-journals.orgtue.nl This approach allows for the on-demand generation of the reagent in small quantities, minimizing the risks associated with its storage and handling. beilstein-journals.org

While specific applications of this compound in flow chemistry are not yet widely reported, the principles of flow technology could be readily applied to reactions involving this compound. The precise control over reaction parameters afforded by microreactors could lead to improved yields, selectivities, and safety profiles for transformations utilizing this compound. beilstein-journals.org For example, the optimization of reaction conditions for catalytic processes involving this substrate could be rapidly achieved using automated flow systems. vapourtec.com

Supramolecular Chemistry with this compound Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-defined assemblies. nih.gov The self-assembly of molecules into ordered structures is a key principle in this field, with applications in materials science, nanotechnology, and biology. rsc.org

Derivatives of this compound have shown promise in the construction of complex supramolecular architectures. For example, a bis(phenylsulfonyl)pentiptycene (BPSP)-linked binuclear platinum(II) complex has been synthesized and shown to exhibit dual-phase luminochromic responses. acs.orgacs.orgacs.org This means the material changes its luminescence color in response to various stimuli, such as temperature, solvents, and mechanical grinding, in both solution and solid states. acs.orgacs.orgacs.org The flexible BPSP linker plays a crucial role in this behavior, adopting different conformations that lead to changes in the photophysical properties of the complex. acs.orgacs.org

The ability to tune the self-assembly and photophysical properties of such materials by modifying the sulfonyl-containing linker highlights the potential of this compound derivatives in the design of advanced functional materials. nih.gov

Future Prospects and Untapped Potential of this compound in Chemical Synthesis

The unique chemical properties of this compound suggest that its full potential in chemical synthesis is yet to be realized. The presence of two electron-withdrawing phenylsulfonyl groups significantly acidifies the α-protons, making it a versatile precursor for the generation of stabilized carbanions. These carbanions can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions.

Future research could focus on several key areas:

Asymmetric Catalysis: The development of new chiral catalysts specifically designed to control the stereochemistry of reactions involving the enolate of this compound could lead to highly efficient syntheses of enantiomerically pure compounds.

Novel Reagent Development: The conversion of this compound into other valuable synthetic intermediates could expand its utility. For example, its transformation into sulfenic acid precursors has been demonstrated. arkat-usa.org

Polymer Chemistry: The incorporation of the bis(phenylsulfonyl)acetate moiety into polymer backbones could lead to new materials with interesting electronic and physical properties.

Medicinal Chemistry: The phenylsulfonyl group is a common motif in many biologically active molecules. The use of this compound as a building block could facilitate the synthesis of novel drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.